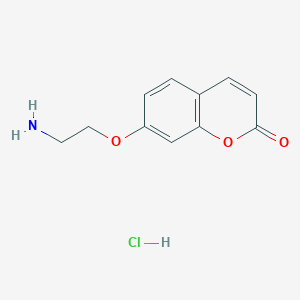

7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride

Description

Properties

IUPAC Name |

7-(2-aminoethoxy)chromen-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3.ClH/c12-5-6-14-9-3-1-8-2-4-11(13)15-10(8)7-9;/h1-4,7H,5-6,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZOEHADOQYBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride typically involves a multi-step process. One common method starts with the reaction of 7-hydroxychroman-4-one with aminoethylchlorides in the presence of potassium carbonate as a Brønsted base catalyst. This reaction forms 7-aminoalkoxychromane-4-ones, which are then reacted with arylaldehydes in the presence of hydrochloric acid as a Brønsted acid catalyst to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one.

Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce chroman-2-one derivatives.

Scientific Research Applications

Biological Activities

7-(2-Aminoethoxy)-2H-chromen-2-one hydrochloride has been studied for its potential biological activities, including:

- Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against various human cancer cell lines. For instance, homoisoflavonoids synthesized from related compounds have shown promising activity against cancer cells, suggesting that 7-(2-Aminoethoxy)-2H-chromen-2-one could serve as a lead compound for developing new anticancer agents .

- Neuroprotective Effects : Molecular docking studies have identified this compound as a potential inhibitor of acetylcholinesterase (AChE), which is relevant for treating cognitive dysfunctions such as Alzheimer's disease. Compounds with similar structures have demonstrated significant AChE inhibitory activities, indicating that this compound may also possess neuroprotective properties .

- Fluorescence Probes : The compound's unique structure allows it to be utilized in the development of fluorescence probes for biological imaging. Coumarin derivatives are known for their high fluorescence intensity, making them suitable for live cell imaging applications .

Synthetic Applications

The compound serves as an important intermediate in organic synthesis:

- Building Block in Organic Chemistry : The chromenone structure provides a versatile framework for synthesizing more complex molecules. It can participate in various organic reactions, such as nucleophilic substitutions and cyclization reactions, leading to the formation of novel heterocycles .

- Synthesis of Coumarin Derivatives : The synthesis of this compound can be achieved through multi-step processes involving reactions with aminoethyl chlorides and other reagents under specific catalytic conditions. This versatility allows chemists to modify the structure further to enhance desired properties .

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

- A study reported the synthesis of novel coumarin derivatives that exhibited potent AChE inhibitory activities. Among these derivatives, those related to 7-(2-Aminoethoxy)-2H-chromen-2-one showed promising results in ameliorating memory deficits in animal models, indicating their potential use in treating neurodegenerative diseases .

- Another research focused on synthesizing homoisoflavonoids from related compounds, demonstrating significant cytotoxicity against cancer cell lines. This underscores the potential of this compound as a precursor for developing anticancer therapeutics .

Mechanism of Action

The mechanism of action of 7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its interaction with cellular receptors can modulate signal transduction pathways, influencing cell proliferation and apoptosis .

Comparison with Similar Compounds

4-Aminomethyl-7-methoxy-chromen-2-one Hydrochloride

- Structure: Methoxy group at position 7, aminomethyl at position 3.

- Synthesis : Derived from bromomethyl precursor via hexamethylenetetramine reaction and HCl hydrolysis .

- Key Properties: $ ^1 \text{H-NMR} $ (DMSO-d6): δ 3.87 (OCH3), δ 4.35 (CH2-N), δ 9.06 (NH3+) . Bioactivity: Not explicitly stated, but the aminomethyl group may enhance binding to targets like acetylcholinesterase (AChE) due to cationic interactions .

- The methoxy group reduces polarity compared to aminoethoxy.

7-[(N-Benzylpiperidin-3-yl)methoxy]-3,4-dimethyl-2H-chromen-2-one Hydrochloride

- Structure : Piperidinylmethoxy group at position 7, 3,4-dimethyl substituents.

- Synthesis : Derived from bromoalkyl intermediates and purified via HCl treatment .

- Key Properties: Enhanced lipophilicity due to benzyl and methyl groups. Targets dual enzymes (AChE and monoamine oxidase B (MAO-B)) in Alzheimer’s disease research .

Amotosalen Hydrochloride

- Structure: 3-[(2-Aminoethoxy)methyl]-2,5,9-trimethyl-furobenzopyranone hydrochloride.

- Key Properties: Furobenzopyranone scaffold with multiple methyl groups. Used as a photochemical agent for pathogen inactivation in blood products .

- Comparison: The fused furan ring and methyl groups differentiate it from simple coumarins. The aminoethoxy group at position 3 may engage in distinct hydrogen-bonding interactions compared to position 7 in the target compound.

Physicochemical and Pharmacokinetic Properties

| Compound | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups | Solubility (HCl Salt) | Bioactivity Target |

|---|---|---|---|---|---|

| 7-(2-Aminoethoxy)-2H-chromen-2-one HCl | Aminoethoxy (7) | ~250 (estimated) | -NH2, ether, ketone | High | Enzymes, receptors |

| 4-Aminomethyl-7-methoxy-chromen-2-one HCl | Methoxy (7), aminomethyl (4) | 239.67 | -OCH3, -CH2NH2 | Moderate | AChE, MAO-B (inferred) |

| 7-[(N-Benzylpiperidin-3-yl)methoxy]-3,4-dimethyl-2H-chromen-2-one HCl | Piperidinylmethoxy (7), 3,4-dimethyl | ~450 (estimated) | Benzyl, piperidine, -OCH3 | Moderate | Dual AChE/MAO-B inhibitors |

| Amotosalen HCl | Aminoethoxymethyl (3), methyl (2,5,9) | 337.80 | Furobenzopyranone, -NH2 | High | Pathogen inactivation |

Key Observations :

- Aminoethoxy vs.

- Substituent Position : Position 7 is common in neuroactive coumarins (e.g., AChE inhibitors), while position 3 (Amotosalen) is linked to photochemical activity .

- Steric Effects: Bulky groups (e.g., benzyl-piperidine) enhance lipophilicity but may reduce metabolic stability compared to linear aminoethoxy chains .

Biological Activity

7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride is a synthetic compound notable for its chromenone structure, which includes a 2-aminoethoxy substituent. With a molecular formula of C11H12ClNO3 and a molecular weight of approximately 241.67 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.

The exact mechanism of action for this compound remains largely unexplored. However, it is known to exhibit significant inhibition of cholinesterase enzymes and monoamine oxidase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier further enhances its therapeutic prospects.

Cholinesterase Inhibition

Research indicates that derivatives of this compound show potent inhibition against human acetylcholinesterase (AChE) and human monoamine oxidase B (MAO-B), with IC50 values in the nanomolar range. This inhibition is crucial for increasing acetylcholine levels in synaptic clefts, which is beneficial for cognitive function in Alzheimer's patients.

Antioxidant Properties

The compound also exhibits antioxidant properties, contributing to its neuroprotective effects. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various neurodegenerative conditions.

Comparative Analysis with Similar Compounds

To understand the unique profile of this compound, it is beneficial to compare it with structurally similar compounds that are known for their biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Rivastigmine | Carbamate derivative with dual cholinesterase inhibition | Approved drug for Alzheimer's disease |

| Galantamine | Alkaloid with similar inhibitory properties | Acts as an allosteric modulator |

| Donepezil | Selective acetylcholinesterase inhibitor | Known for cognitive enhancement |

| 4-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride | Similar chromenone structure but different substitution | Potentially distinct biological activity profiles |

The specific aminoethoxy substitution pattern of this compound may confer distinct pharmacological properties compared to these other compounds, influencing enzyme inhibition potency and selectivity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuroprotective Effects : A study demonstrated that derivatives of this compound exhibited neuroprotective effects by inhibiting AChE and MAO-B, leading to improved cognitive function in animal models of Alzheimer's disease.

- Antioxidative Activity : Another research highlighted the antioxidative properties of the compound, showing significant inhibition of lipid peroxidation and modulation of oxidative stress markers in neuronal cells.

- Molecular Docking Studies : Molecular docking analyses have provided insights into binding affinities and interaction modes with target enzymes, indicating competitive binding at active sites that affect neurotransmitter levels .

Q & A

Q. What are the common synthetic routes for preparing 7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride, and how are intermediates characterized?

- Methodological Answer : A typical synthesis begins with the hydroxylation of a coumarin core (e.g., 7-hydroxy-2H-chromen-2-one), followed by introducing the 2-aminoethoxy group via nucleophilic substitution. For example, allyloxy intermediates (e.g., 7-(allyloxy)-4-hydroxy-2H-chromen-2-one) are synthesized and functionalized using reagents like 2-chloroethylamine hydrochloride under controlled conditions . Intermediates are characterized via H/C NMR (to confirm substitution patterns) and LC-MS (to verify purity). Final hydrochloridation ensures salt formation, validated by elemental analysis and FTIR .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography resolves the crystal structure, confirming bond angles and substituent positions (e.g., chromenone ring planarity and aminoethoxy orientation) .

- NMR spectroscopy identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, aminoethoxy CH signals at δ 3.5–4.0 ppm) .

- HPLC-UV/HRMS ensures >95% purity and validates molecular weight (e.g., [M+H] at m/z 253.1 for the free base) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the aminoethoxy group. Stability studies (accelerated degradation at 40°C/75% RH for 4 weeks) should monitor via HPLC for decomposition products (e.g., free coumarin or ethylenediamine derivatives) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or esterases (common targets for coumarin derivatives) using fluorogenic substrates .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Antioxidant activity : Measure radical scavenging (DPPH/ABTS assays) due to the phenolic hydroxyl group .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 2-aminoethoxy moiety?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the amine group .

- Catalysis : Add KI to facilitate halide displacement in 2-chloroethylamine hydrochloride .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation (monitored via TLC) .

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

- Methodological Answer :

- Variable temperature NMR : Resolve overlapping signals (e.g., aminoethoxy CH groups) by acquiring spectra at 25°C and 50°C .

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating H-H and H-C couplings .

- Comparative crystallography : Cross-validate with X-ray data from structurally analogous compounds (e.g., 7-hydroxy-6-methoxy-2H-chromen-2-one) .

Q. What mechanistic approaches are used to study its interaction with biological targets?

- Methodological Answer :

- Molecular docking : Simulate binding to enzymes (e.g., COX-2) using AutoDock Vina, focusing on hydrogen bonding with the aminoethoxy group .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters .

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .

Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use 10% DMSO/PEG-400 in PBS (pH 7.4) to enhance solubility without precipitation .

- Prodrug design : Synthesize phosphate esters of the hydroxyl group for improved hydrophilicity .

- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) and characterize via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.